2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

Catalog No.
S13420787
CAS No.
M.F
C11H7N5O3S2
M. Wt
321.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)...

Product Name

2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one

IUPAC Name

(2E)-2-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]imino]-1,3-thiazolidin-4-one

Molecular Formula

C11H7N5O3S2

Molecular Weight

321.3 g/mol

InChI

InChI=1S/C11H7N5O3S2/c17-8-5-20-10(12-8)13-11-15-14-9(21-11)6-1-3-7(4-2-6)16(18)19/h1-4H,5H2,(H,12,13,15,17)

InChI Key

QKAQIKYPKLJTGG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])S1

Isomeric SMILES

C1C(=O)N/C(=N\C2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])/S1

The compound 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one is a complex organic molecule featuring a thiazole and thiadiazole structure. This compound is characterized by the presence of a nitrophenyl group at one end of the thiadiazole ring, which contributes to its chemical reactivity and potential biological activity. The thiazole moiety is fused with a thiadiazole, creating a unique heterocyclic compound that can exhibit various pharmacological properties.

The chemical reactivity of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one can be attributed to its functional groups. The nitro group can undergo reduction reactions, potentially forming reactive intermediates that may interact with biological targets. Furthermore, the amino group in the structure allows for nucleophilic substitution reactions, which can facilitate the synthesis of derivatives or conjugates with other molecules.

Research indicates that compounds containing thiadiazole and thiazole rings often exhibit significant biological activities. These may include:

  • Antimicrobial Properties: Studies have shown that similar compounds possess antibacterial and antifungal activities.
  • Anticancer Activity: Thiadiazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Some derivatives demonstrate potential in reducing inflammation through various biochemical pathways.

The specific biological activity of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one would need to be determined through empirical studies.

The synthesis of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one typically involves several key steps:

  • Formation of Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with appropriate carbonyl compounds under acidic or basic conditions.
  • Introduction of Nitrophenyl Group: The nitrophenyl moiety can be incorporated through nitration reactions or by coupling with a suitable nitro-substituted phenyl compound.
  • Amidation and Cyclization: The final product can be synthesized by amination reactions involving thiazole derivatives and subsequent cyclization to form the complete structure.

These methods may vary based on specific reaction conditions and desired yields.

The applications of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one are diverse:

  • Pharmaceutical Development: Due to its potential biological activities, this compound could serve as a lead in drug discovery for antimicrobial or anticancer agents.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use in agrochemicals due to their efficacy against pests and diseases.
  • Material Science: The unique properties of thiadiazoles make them candidates for use in dyes and pigments.

Interaction studies are crucial for understanding how 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one interacts with biological systems. These studies may include:

  • Binding Affinity Assays: To determine how well the compound binds to specific enzymes or receptors.
  • Cell Viability Tests: To assess the cytotoxic effects on various cell lines.
  • Mechanistic Studies: To elucidate the pathways through which the compound exerts its biological effects.

Several compounds share structural similarities with 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one. These include:

Compound NameStructure FeaturesUnique Aspects
5-(2-Chloro-4-nitrophenyl)-1,3,4-thiadiazol-2-amContains chloro group instead of aminoDifferent biological activity profile
4-Fluoro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamideBenzamide derivativeEnhanced solubility and stability
5-(3-nitrophenyl)-1,3,4-thiadiazol-2-carboxamideCarboxamide functionalityPotential for different pharmacokinetics

Uniqueness

The uniqueness of 2-((5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)amino)thiazol-4(5H)-one lies in its specific combination of functional groups and heterocyclic rings. This combination imparts distinct chemical reactivity and potential therapeutic applications that may not be present in its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

320.99903145 g/mol

Monoisotopic Mass

320.99903145 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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